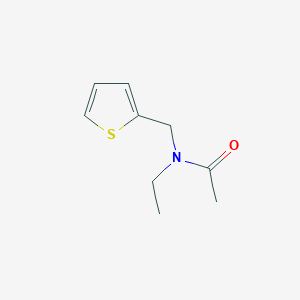![molecular formula C13H22N2O2 B7515311 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one, also known as EPP or Nootropyl, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1964 by Romanian chemist Corneliu E. Giurgea. EPP is a white crystalline powder that is soluble in water and has a molecular weight of 269.4 g/mol. It is widely used to improve cognitive function and memory, and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one is not fully understood, but it is believed to modulate the activity of neurotransmitters in the brain. 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one is thought to enhance the release of acetylcholine, a neurotransmitter that is important for learning and memory. It may also modulate the activity of glutamate, an excitatory neurotransmitter that is involved in many cognitive processes.
Biochemical and Physiological Effects
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase cerebral blood flow and glucose metabolism in the brain, which may contribute to its cognitive-enhancing effects. 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has also been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has several advantages for use in lab experiments. It is a well-established compound that is readily available and easy to synthesize. It has been extensively studied and has a well-characterized pharmacological profile. However, 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one also has some limitations. It has a relatively short half-life and may require multiple doses to achieve therapeutic effects. It may also have side effects, such as gastrointestinal disturbances and headaches.
Direcciones Futuras
There are several potential future directions for research on 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one. One area of interest is its potential to treat neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to have neuroprotective effects and may help to slow or prevent the progression of these disorders. Another area of interest is its potential to enhance cognitive function in healthy individuals. 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one may be useful for improving memory, attention, and other cognitive processes. Finally, there is interest in developing new analogs of 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one that may have improved pharmacological properties and fewer side effects.
Métodos De Síntesis
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one is synthesized from 2-oxo-pyrrolidine and 2-ethylpiperidine. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a solvent, such as ethanol or water. The resulting product is purified by recrystallization or chromatography. The synthesis method is well-established and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function and memory in both healthy individuals and those with cognitive impairments. 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has also been studied for its potential to treat a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-11-6-3-4-9-15(11)13(17)10-14-8-5-7-12(14)16/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAQCUYNCMSWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)



![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)



![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)

![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)